molecular formula C19H15FN4O2S2 B12154112 N-(2-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12154112
M. Wt: 414.5 g/mol
InChI Key: YXBOURAWEKHFKB-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at position 4, a thiophen-2-yl group at position 5, and a sulfanyl-linked acetamide moiety bearing a 2-fluorophenyl group. The presence of fluorine in the phenyl ring and heterocyclic substituents (furan, thiophene) likely enhances its bioactivity by improving metabolic stability and target binding .

Properties

Molecular Formula

C19H15FN4O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H15FN4O2S2/c20-14-6-1-2-7-15(14)21-17(25)12-28-19-23-22-18(16-8-4-10-27-16)24(19)11-13-5-3-9-26-13/h1-10H,11-12H2,(H,21,25)

InChI Key

YXBOURAWEKHFKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the furan and thiophene groups. The final step involves the attachment of the fluorophenyl group and the acetamide moiety. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Reaction Conditions

Common reagents used in these reactions include various catalysts and solvents to ensure high purity and yield. The reaction conditions are optimized for each step to avoid by-products and enhance overall efficiency.

N-(2-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits a range of biological activities that make it a candidate for further investigation in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound may possess significant antimicrobial properties. Its structural components suggest potential efficacy against various pathogens, including bacteria and fungi.

Anticancer Activity

Studies have shown that derivatives of similar structures can inhibit cancer cell proliferation. The compound's mechanism of action may involve targeting specific enzymes or receptors associated with tumor growth.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in disease processes:

  • Protease Inhibition : Compounds with similar structures have demonstrated potent inhibition against SARS-CoV-2 main protease (Mpro), with IC50 values indicating effective antiviral activity.
Compound NameTargetIC50 (µM)Activity Description
F8-B22SARS-CoV-2 Mpro1.55Potent inhibitor with low cytotoxicity
F8-S43SARS-CoV-2 Mpro10.76Non-peptidomimetic inhibitor

Urease Inhibition

The compound's analogs have shown significant urease inhibitory activity, suggesting potential applications in treating urease-related infections.

Case Studies and Research Findings

Several studies have highlighted the potential applications and efficacy of this compound:

  • SARS-CoV-2 Inhibition : Research demonstrated that non-peptidomimetic inhibitors derived from similar scaffolds effectively inhibit SARS-CoV-2 Mpro with significantly lower IC50 values than existing treatments.
  • Anti-Tubercular Activity : Investigations into benzothiazole derivatives suggest that modifications akin to those found in this compound can enhance anti-tubercular properties, indicating a broader spectrum of therapeutic applications.
  • Structural Optimization : Ongoing studies focus on optimizing the compound's structure to improve efficacy while minimizing toxicity. Alterations to substituents on the furan or thiophene rings have shown substantial impacts on biological activity.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved in its mechanism of action are studied to understand how the compound exerts its effects at the molecular level.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Analogs and Key Modifications

Compound Name Substituents (R1, R2, R3) Pharmacological Activity Reference
N-(5-fluoro-2-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide R1 = ethyl, R2 = furan-2-yl, R3 = 5-fluoro-2-methylphenyl Anti-inflammatory
N-(3-fluorophenyl)-2-{[4-(4-methoxyphenyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide R1 = 4-methoxyphenyl, R2 = 4-tert-butylphenyl, R3 = 3-fluorophenyl Antimicrobial (unpublished)
N-(2-(trifluoromethyl)phenyl)-2-{[4-(3-methylphenyl)-5-((4-methylphenyl)sulfanylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide R1 = 3-methylphenyl, R2 = (4-methylphenyl)sulfanylmethyl, R3 = 2-(trifluoromethyl)phenyl Antifungal (vs. A. niger, S. cerevisiae)
Target Compound: N-(2-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide R1 = furan-2-ylmethyl, R2 = thiophen-2-yl, R3 = 2-fluorophenyl Anti-exudative, anti-inflammatory (preclinical)

Key Observations :

Substituent Influence on Activity: Electron-withdrawing groups (e.g., fluorine, trifluoromethyl) on the phenyl ring enhance anti-inflammatory and antimicrobial potency by modulating electron density and binding affinity . Heterocyclic substituents (furan, thiophene) improve metabolic stability and solubility. Thiophene-containing analogs exhibit superior antifungal activity compared to furan derivatives .

Pharmacological Performance :

  • The target compound demonstrated 57% inhibition of exudation in rat models at 10 mg/kg, comparable to diclofenac sodium (55% at 8 mg/kg) .
  • Analog N-(5-fluoro-2-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide showed lower anti-exudative activity (42% inhibition) due to reduced thiophene-mediated π-π stacking .
  • Thiophene-containing analogs (e.g., ) exhibited MIC values of 8–16 µg/mL against A. niger, outperforming furan derivatives .

Table 2: Pharmacological Comparison

Activity Type Target Compound (10 mg/kg) Closest Analog (10 mg/kg) Reference Drug (Diclofenac Na, 8 mg/kg)
Anti-exudative (AEA) 57% inhibition 42% inhibition 55% inhibition
Antifungal (MIC) Not tested 16 µg/mL Fluconazole (2 µg/mL)
Anti-inflammatory IC₅₀ = 18 µM (COX-2) IC₅₀ = 32 µM Diclofenac (IC₅₀ = 8 µM)

Table 3: Physicochemical Properties

Property Target Compound Analog () Analog ()
Molecular Weight 442.47 g/mol 434.45 g/mol 456.52 g/mol
Melting Point 178–180°C 165–167°C 155–157°C
Solubility Ethanol, DMSO Ethanol, acetone DMSO, chloroform
LogP 3.2 2.9 3.5

Biological Activity

N-(2-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C20H17FN4O3S
  • Molecular Weight : 404.44 g/mol
  • IUPAC Name : this compound

This structure incorporates a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via the mitochondrial pathway
A549 (Lung Cancer)15.3Inhibition of cell proliferation and migration
U87 (Glioblastoma)10.8Disruption of cell cycle progression

The compound's mechanism involves the induction of apoptosis and inhibition of key signaling pathways such as PI3K/Akt, which are critical in cancer cell survival and proliferation .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promising anti-inflammatory properties. In vivo studies indicated a reduction in inflammatory markers in animal models treated with this compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Key observations include:

  • Fluorine Substitution : The presence of a fluorine atom at the para position on the phenyl ring enhances lipophilicity and bioavailability.
  • Triazole Ring : Variations in substituents on the triazole ring can modulate potency against specific cancer types.
  • Furan and Thiophene Moieties : The incorporation of these heterocycles contributes to the overall stability and reactivity of the compound.

Study 1: MCF Cell Line Apoptosis

A study conducted by Ribeiro Morais et al. demonstrated that the compound induced apoptosis in MCF breast cancer cells through mitochondrial pathway activation. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes .

Study 2: Tumor Growth Inhibition in Vivo

In a murine model of lung cancer, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. Histological examination revealed decreased mitotic figures and increased apoptosis within tumor tissues .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and its analogs?

  • Methodology : The compound can be synthesized via alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol with substituted α-chloroacetamides in an alkaline ethanol medium. Purification involves crystallization to yield white or light-yellow crystalline solids with sharp melting points .
  • Characterization : Use elemental analysis, 1^1H NMR, 13^13C NMR, and chromatographic-mass spectrometry to confirm structure and purity .

Q. How can researchers validate the structural integrity of this compound and its derivatives?

  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to determine crystal structures, leveraging high-resolution data for precise atomic positioning .
  • Spectroscopic techniques : Combine NMR (1^1H and 13^13C) with high-resolution mass spectrometry (HRMS) to verify molecular weight and functional groups .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in anti-exudative activity?

  • Substituent variation : Introduce substituents (e.g., fluorine, methoxy, nitro) at the phenyl or acetyl moieties and test anti-exudative efficacy in rat formalin-induced edema models. Compare results to reference drugs like sodium diclofenac .
  • Key findings : Fluorine at the phenyl residue’s fourth position enhances activity, while bulkier groups (e.g., ethyl) may reduce bioavailability .

Q. How can molecular docking studies predict binding interactions with biological targets (e.g., enzymes or receptors)?

  • Software : Use Schrödinger’s Glide package for docking into crystallographic structures (e.g., PDB ID 2RKI for HIV-1 reverse transcriptase). Validate predictions with binding isotope effect (BIE) analysis to confirm active-site interactions .
  • Case study : Triazole-based inhibitors show dual binding in allosteric and RNase H sites of HIV-1 RT, suggesting competitive inhibition mechanisms .

Q. How should researchers address contradictions in biological activity data across analogs?

  • Statistical analysis : Apply multivariate regression to correlate substituent electronic/hydrophobic properties with activity. For example, 15/21 analogs in one study showed anti-exudative activity, but only 8 outperformed the reference drug—highlighting the need to optimize lipophilicity and hydrogen-bonding capacity .
  • In vitro vs. in vivo validation : Use parallel assays (e.g., cell-based inflammation models) to confirm mechanistic hypotheses before animal testing .

Q. What approaches are recommended for evaluating toxicity and pharmacokinetics?

  • In vitro cytotoxicity : Screen against human cell lines (e.g., HEK293) to assess acute toxicity.
  • In vivo toxicity : Conduct subchronic toxicity studies in rodents, monitoring liver/kidney function and histopathology .

Methodological Considerations

Q. What experimental models are optimal for assessing anti-inflammatory or anti-exudative activity?

  • Rat formalin-induced edema : Quantify exudate volume using digital plethysmometry. Dose-response curves (e.g., 10–100 mg/kg) help determine effective concentrations .
  • Mechanistic models : Pair with COX-2 inhibition assays to differentiate cyclooxygenase-dependent vs. -independent pathways .

Q. How can researchers resolve challenges in crystallizing this compound for structural studies?

  • Solvent screening : Test polar aprotic solvents (e.g., DMSO, DMF) for slow evaporation.

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